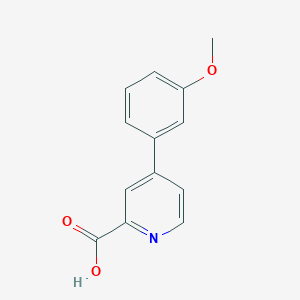

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-(3-methoxyphenyl)pyridine-2-carboxylic acid is characterized by a distinctive arrangement of aromatic rings and functional groups that define its three-dimensional conformation. The compound possesses a molecular formula of C₁₃H₁₁NO₃ with a molecular weight of 229.23 grams per mole, indicating a relatively compact heterocyclic structure. The structural framework consists of a pyridine ring system directly connected to a phenyl ring bearing a methoxy substituent, with the carboxylic acid functionality positioned ortho to the nitrogen atom in the pyridine ring.

The computed molecular properties reveal significant insights into the compound's structural characteristics and potential behavior in various chemical environments. The exact mass has been determined to be 229.07389321 daltons, while the topological polar surface area measures 59.4 square angstroms, indicating moderate polarity that influences solubility and intermolecular interactions. The rotatable bond count of three suggests limited conformational flexibility, primarily associated with the carboxylic acid group and the methoxy substituent orientation.

Crystallographic analysis of related pyridinecarboxylic acid derivatives provides valuable insights into the potential solid-state packing arrangements of this compound. Similar compounds in this family typically exhibit monoclinic crystal systems with space group symmetries that accommodate the planar aromatic framework while optimizing intermolecular interactions. The dihedral angles between aromatic ring systems in comparable structures range from 14 to 20 degrees, suggesting that this compound likely adopts a similar near-planar conformation that minimizes steric hindrance while maximizing electronic conjugation.

Spectroscopic Identification (Fourier Transform Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the connectivity and environment of individual atoms within the molecule. Related compounds in the methoxyphenylpyridine family exhibit characteristic chemical shifts that can be extrapolated to understand the spectroscopic behavior of the target compound.

Proton Nuclear Magnetic Resonance analysis of similar methoxyphenylpyridine derivatives reveals distinct resonance patterns that reflect the electronic environment of aromatic protons. The pyridine ring protons typically appear in the downfield region between 7.5 and 8.8 parts per million, with the proton adjacent to the nitrogen atom showing the most deshielded character due to the electron-withdrawing effect of the heteroatom. The phenyl ring protons generally resonate between 7.0 and 7.6 parts per million, with the specific chemical shifts depending on the substitution pattern and electronic effects of the methoxy group.

The methoxy substituent exhibits a characteristic singlet in the upfield region around 3.8 to 3.9 parts per million, corresponding to the three protons of the methyl group attached to oxygen. This chemical shift is remarkably consistent across various methoxyphenyl-containing aromatic compounds and serves as a diagnostic signal for the presence of this functional group. The carboxylic acid proton, when observable, typically appears as a broad signal in the far downfield region between 10 and 13 parts per million, though this resonance is often absent in routine spectra due to rapid exchange with solvent molecules.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 parts per million, while the aromatic carbons appear in the 110-160 parts per million region with specific chemical shifts depending on their substitution patterns and electronic environments. The methoxy carbon generally appears around 55-60 parts per million, providing a characteristic fingerprint for this functional group.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within this compound. The carboxylic acid functionality exhibits a broad absorption band between 2500 and 3500 wavenumbers, attributed to the hydroxyl group hydrogen-bonded to other molecules or functional groups. The carbonyl stretch typically appears as a strong absorption around 1650-1700 wavenumbers, while the carbon-oxygen stretch of the methoxy group contributes to absorptions in the 1000-1300 wavenumber region.

Tautomeric Behavior and Zwitterionic Properties

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, influencing both its physical properties and reactivity patterns. The presence of multiple heteroatoms and acidic hydrogen atoms creates opportunities for intramolecular proton transfer processes that can lead to different tautomeric forms. The carboxylic acid functionality can exist in equilibrium between its molecular form and various ionized states, depending on the solution conditions and environmental factors.

The proximity of the carboxylic acid group to the pyridine nitrogen atom in the 2-position creates the potential for intramolecular hydrogen bonding interactions that can stabilize specific conformational arrangements. Related studies on picolinic acid derivatives demonstrate that such intramolecular interactions can significantly influence the preferred tautomeric forms and overall molecular geometry. The formation of intramolecular hydrogen bonds between the carboxylic acid hydrogen and the pyridine nitrogen can create a six-membered chelate ring that provides additional stabilization to certain conformational isomers.

Zwitterionic behavior becomes particularly relevant in polar solvents or at specific solution conditions where simultaneous protonation and deprotonation can occur at different sites within the molecule. The basic nitrogen atom in the pyridine ring can accept a proton while the carboxylic acid group simultaneously releases a proton, creating a charge-separated species with both positive and negative formal charges. This zwitterionic character significantly influences the compound's solubility properties, with enhanced solubility in polar solvents compared to non-polar organic media.

The methoxy substituent on the phenyl ring contributes electron density to the aromatic system through resonance effects, which can influence the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group. This electronic perturbation affects the equilibrium constants for various tautomeric processes and can shift the relative stability of different ionic forms. The electron-donating character of the methoxy group generally increases the electron density on the pyridine nitrogen, enhancing its basicity and facilitating protonation under appropriate conditions.

Temperature-dependent studies of similar pyridinecarboxylic acid systems reveal that tautomeric equilibria can be sensitive to thermal conditions, with higher temperatures generally favoring forms with reduced intramolecular hydrogen bonding due to increased molecular motion and entropy considerations. The activation energies for tautomeric interconversion processes typically range from 10 to 30 kilojoules per mole, making these transformations readily accessible under ambient conditions.

Comparative Analysis with Pyridinecarboxylic Acid Isomers

The comparative analysis of this compound with other pyridinecarboxylic acid isomers reveals significant differences in molecular properties, reactivity patterns, and structural characteristics that arise from variations in substitution patterns and functional group positioning. The examination of isomeric compounds such as 6-(4-methoxyphenyl)pyridine-2-carboxylic acid provides insights into the effects of methoxy group positioning on overall molecular behavior.

The 6-(4-methoxyphenyl)pyridine-2-carboxylic acid isomer exhibits a distinctly different substitution pattern, with the methoxyphenyl group located at the 6-position rather than the 4-position of the pyridine ring. This positional difference significantly affects the electronic properties of the molecule, as the 6-position is para to the pyridine nitrogen atom, creating different resonance interactions compared to the meta relationship observed in the 4-substituted isomer. The molecular formula remains identical at C₁₃H₁₁NO₃, but the spatial arrangement of functional groups leads to different physicochemical properties and potential biological activities.

Crystallographic data from related compounds demonstrate that the position of aromatic substituents significantly influences solid-state packing arrangements and intermolecular interaction patterns. The 4-substituted derivative typically exhibits different hydrogen bonding networks compared to 6-substituted analogs, affecting properties such as melting point, solubility, and crystal morphology. These structural differences arise from the altered geometric relationships between functional groups and their ability to participate in specific intermolecular interactions.

The electronic properties of these isomers differ substantially due to the varying conjugation pathways and electronic communication between the methoxyphenyl substituent and the pyridinecarboxylic acid framework. In the 4-substituted isomer, the phenyl ring adopts a meta relationship to the pyridine nitrogen, creating different orbital overlap patterns compared to the para arrangement in the 6-substituted analog. These electronic differences manifest in measurable changes in properties such as ionization constants, ultraviolet absorption spectra, and Nuclear Magnetic Resonance chemical shifts.

Computational studies of pyridinecarboxylic acid derivatives indicate that the 4-substituted isomers generally exhibit higher dipole moments compared to their 6-substituted counterparts due to the asymmetric charge distribution created by the meta substitution pattern. The calculated partition coefficients also differ significantly between isomers, with implications for their behavior in biological systems and their potential for pharmaceutical applications.

| Compound | Position | Molecular Weight | Partition Coefficient | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 4-position | 229.23 g/mol | 2.3 | 1 | 4 |

| 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | 6-position | 229.23 g/mol | 2.1* | 1 | 4 |

*Estimated value based on structural similarity

The reactivity patterns of these isomers show notable differences in their response to various chemical transformations. The 4-substituted compound typically exhibits enhanced reactivity toward electrophilic aromatic substitution reactions due to the activating effect of the methoxyphenyl substituent in the meta position relative to the pyridine nitrogen. Conversely, nucleophilic substitution reactions may show different regioselectivity patterns depending on the electronic effects transmitted through the different substitution patterns.

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMUUQZZQEKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(3-Hydroxyphenyl)pyridine-2-carboxylic acid.

Reduction: 4-(3-Methoxyphenyl)pyridine-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Anti-inflammatory Properties

Research indicates that derivatives of pyridine-2-carboxylic acids exhibit anti-inflammatory effects. A study highlighted the role of pyridine-2-carboxylic acid derivatives in inhibiting phosphodiesterase 4, an enzyme linked to inflammation. The substitution of the methoxy group at the 3-position significantly enhances the anti-inflammatory activity of these compounds .

Neuroprotective Effects

Picolinic acid, a related compound, has been shown to possess neuroprotective properties, potentially through its ability to chelate metal ions and modulate neurotransmitter systems. This suggests that this compound may also exhibit neuroprotective effects, warranting further investigation into its mechanisms of action .

Agricultural Applications

The compound is also explored for its utility in agriculture, particularly as a herbicide and insecticide.

Herbicidal Activity

A patent describes a formulation that includes this compound as part of a synergistic herbicide composition. This combination demonstrated enhanced efficacy in controlling various weed species while reducing the required application rates compared to individual components .

Table 1: Herbicidal Efficacy Comparison

| Compound Combination | Target Weeds | Application Rate Reduction |

|---|---|---|

| This compound + Chlopyrifos | Kochia, Matricaria chamomila | Significant reduction |

| Picolinic acid + Carbamate Insecticides | Viola tricolor, Salsola iberica | Lower than individual use |

Insecticidal Properties

The same patent highlights the insecticidal properties of the compound when used in combination with other insecticides. This synergistic effect allows for lower dosages while maintaining pest control efficacy, which is crucial for sustainable agricultural practices .

Case Studies

Several studies have documented the synthesis and application of related compounds, further supporting the potential utility of this compound.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of pyridine-2-carboxylic acids and evaluated their biological activities. The results indicated that modifications at specific positions (such as the introduction of methoxy groups) could lead to improved potency against inflammatory pathways .

Case Study 2: Green Chemistry Approaches

Another research focused on utilizing pyridine-2-carboxylic acids as catalysts in green synthesis methods. The findings demonstrated that these compounds could facilitate reactions with high yields while minimizing environmental impact, aligning with contemporary sustainability goals in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The position of the methoxy group on the phenyl ring (3- vs. 4-) significantly impacts molecular symmetry and electronic distribution. For example, 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (para-substituted) may exhibit higher crystallinity compared to the meta-substituted analog, influencing solubility and reactivity .

- Electron-Withdrawing vs. Donating Groups : Fluorine atoms (e.g., in 4-(2,4-Difluorophenyl)pyridine-2-carboxylic acid) enhance electronegativity, improving binding to biological targets, whereas methoxy groups donate electrons, increasing lipophilicity and membrane permeability .

Physicochemical Properties

- Lipophilicity: Alkyl chains (e.g., 3-heptyl in 4-(3-Heptyl)pyridine-2-carboxylic acid) drastically increase lipophilicity, favoring nonpolar environments, while hydroxy groups enhance water solubility .

- Acidity : The presence of hydroxyl groups (e.g., 3-hydroxy-4-methoxypyridine-2-carboxylic acid) lowers pKa values, facilitating deprotonation and metal chelation .

Biological Activity

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, a compound characterized by a methoxy-substituted phenyl group attached to a pyridine-2-carboxylic acid framework, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its relevance in medicinal chemistry.

The presence of the methoxy group in this compound enhances its lipophilicity, which may facilitate its ability to cross cell membranes and interact with intracellular targets. This property is crucial for its potential therapeutic applications, particularly in neuropharmacology and cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor of specific enzymes or receptors, modulating several biochemical pathways. For instance, preliminary studies suggest that it could act as a selective ligand for dopamine receptors, particularly the D3 subtype, which is implicated in neuroprotection and neurodegenerative disorders .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be fully elucidated.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In animal models, it has been reported to reduce markers of inflammation, suggesting potential therapeutic roles in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

In neuropharmacological studies, this compound has demonstrated neuroprotective effects against dopaminergic neuron degeneration. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Parkinson's disease .

Study on Neuroprotection

A study investigating the neuroprotective effects of this compound utilized a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results showed that treatment with this compound significantly mitigated neuronal loss and improved motor function. The compound was found to activate D3 dopamine receptors, leading to enhanced survival of dopaminergic neurons .

Anticancer Efficacy

In another study focused on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range. The compound was shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(3-Hydroxyphenyl)pyridine-2-carboxylic acid | Moderate anticancer activity | Apoptosis induction |

| 4-(3-Chlorophenyl)pyridine-2-carboxylic acid | Anti-inflammatory effects | COX inhibition |

| 4-(3-Methylphenyl)pyridine-2-carboxylic acid | Neuroprotective properties | D3 receptor agonism |

Q & A

Basic: What are the common synthetic routes for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid?

Methodological Answer:

A typical synthesis involves a multi-step approach:

- Step 1: Condensation of 3-methoxybenzaldehyde with 2-aminopyridine derivatives under acidic or basic conditions to form the pyridine core.

- Step 2: Cyclization using catalysts like palladium (Pd) or copper (Cu) in solvents such as DMF or toluene to stabilize intermediates .

- Step 3: Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group at the 2-position of the pyridine ring, often using KMnO₄ or RuO₄ under controlled pH .

Key Considerations: Optimize reaction temperatures (80–120°C) and catalyst loading (5–10 mol%) to improve yield (typically 50–70%).

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effects can be modeled to assess its impact on the pyridine ring’s aromaticity .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities. Use software like Gaussian or Schrödinger Suite .

Application: Predict regioselectivity in cross-coupling reactions or tautomeric equilibria under varying pH conditions .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and pyridine protons (δ 8.0–9.0 ppm). Use COSY or HSQC to resolve overlapping signals .

- HPLC-MS: Confirm purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced: How to resolve discrepancies in tautomeric forms observed in crystallography?

Methodological Answer:

- X-Ray Diffraction (XRD): Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing bond lengths and angles. For instance, the C=O bond in the carboxylic acid group should be ~1.21 Å .

- Computational Validation: Compare experimental XRD data with DFT-optimized structures to confirm dominant tautomers. Software like Mercury or Olex2 is recommended .

Case Study: A related pyridine-carboxylic acid derivative showed keto-form dominance in polar solvents, validated by XRD and NMR solvent titration .

Biological: Design a study to evaluate its enzyme inhibition potential.

Methodological Answer:

- Target Selection: Focus on enzymes with known pyridine-carboxylic acid interactions (e.g., kinases, dehydrogenases).

- In Vitro Assays:

- Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ determination.

- Perform kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .

- SAR Analysis: Synthesize analogs (e.g., varying methoxy position) to correlate structure with activity.

Safety: What guidelines should be followed for handling and storage?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may cause skin/eye irritation based on analogs .

- Storage: Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Disposal: Neutralize with aqueous NaOH (1 M) before incineration as hazardous waste .

Advanced: How to analyze electronic effects of substituents on reaction mechanisms?

Methodological Answer:

- Hammett Plots: Correlate substituent σ values (e.g., methoxy: σₚ = -0.27) with reaction rates in nucleophilic acyl substitution.

- Isotopic Labeling: Use ¹⁸O-labeled carboxylic acid to track oxygen exchange in hydrolysis pathways .

Basic: What chromatographic methods separate this compound from byproducts?

Methodological Answer:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.

- Preparative HPLC: Optimize with a C18 column and 0.1% TFA in mobile phase to resolve carboxylate salts .

Advanced: How to study its role as a chelating agent in metal complexes?

Methodological Answer:

- Titration Calorimetry (ITC): Measure binding constants with transition metals (e.g., Cu²⁺, Fe³⁺) at pH 4–6.

- XAFS Spectroscopy: Analyze coordination geometry (e.g., octahedral vs. square planar) using synchrotron radiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.